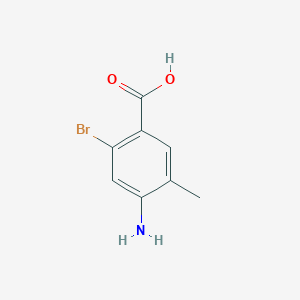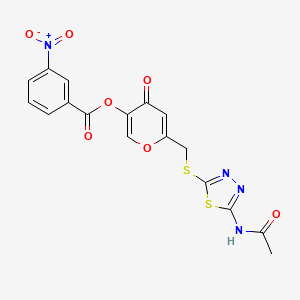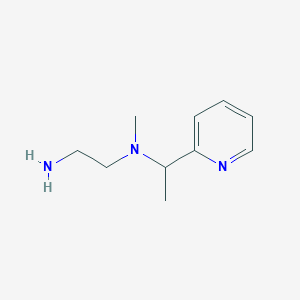
2-(2-Cyclopropylethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclopropylethyl)oxirane is a chemical compound belonging to the class of epoxides, which are three-membered cyclic ethers. Epoxides are known for their high reactivity due to the ring strain in their three-membered ring structure. This compound is characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further connected to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene is treated with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of epoxides, including this compound, can be achieved through the catalytic oxidation of alkenes. This process involves the use of metal catalysts, such as silver or titanium, and oxidizing agents like oxygen or hydrogen peroxide. The reaction is typically conducted under controlled temperature and pressure conditions to optimize yield and selectivity .
化学反应分析
Types of Reactions: 2-(2-Cyclopropylethyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other functionalized compounds.
Nucleophilic substitution: The strained oxirane ring is susceptible to nucleophilic attack, resulting in the formation of different products depending on the nucleophile used.
Oxidation and reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the oxirane ring.
Basic conditions: Sodium hydroxide or potassium hydroxide are common bases used for nucleophilic ring-opening reactions.
Oxidizing agents: Meta-chloroperoxybenzoic acid or hydrogen peroxide are used for oxidation reactions.
Major Products:
Diols: Formed from the ring-opening of the oxirane ring under acidic or basic conditions.
Alcohols: Produced through reduction reactions.
Carbonyl compounds: Resulting from oxidation reactions.
科学研究应用
2-(2-Cyclopropylethyl)oxirane has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Cyclopropylethyl)oxirane primarily involves the ring-opening of the oxirane ring. This can occur through nucleophilic attack, where a nucleophile targets the electrophilic carbon atoms in the oxirane ring, leading to the formation of a new bond and the opening of the ring . The reaction can proceed via an S_N2 mechanism under basic conditions or an S_N1 mechanism under acidic conditions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Ethylene oxide: A simple epoxide with a two-carbon chain, used extensively in industrial applications.
Propylene oxide: Another common epoxide, similar to ethylene oxide but with an additional methyl group, used in the production of polyurethanes.
Epichlorohydrin: An epoxide with a chlorine atom, used in the synthesis of epoxy resins.
Uniqueness of 2-(2-Cyclopropylethyl)oxirane: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it more reactive in certain chemical reactions compared to simpler epoxides like ethylene oxide and propylene oxide . This uniqueness allows for the exploration of novel reaction pathways and the synthesis of specialized compounds.
属性
IUPAC Name |
2-(2-cyclopropylethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILGRRVMDLCEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)
![2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2683219.png)
![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)
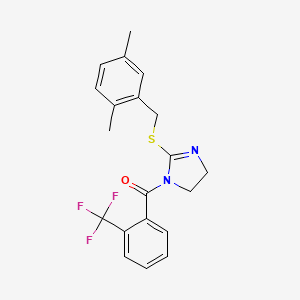
![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

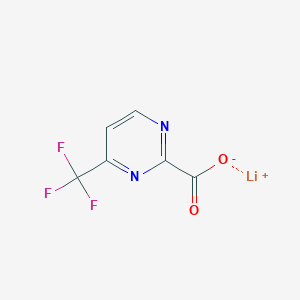

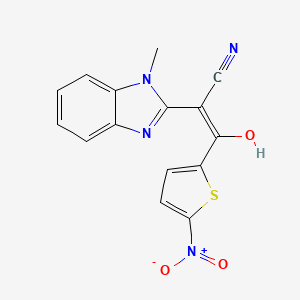
![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2683233.png)
